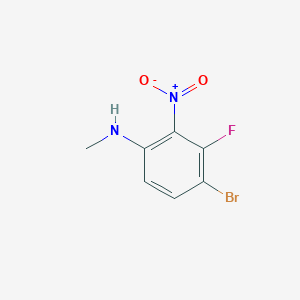

4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKSUTVICDLJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Dossier: An Examination of 4-Bromo-3-fluoro-2-nitroaniline and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No information is publicly available for the compound 4-Bromo-3-fluoro-N-methyl-2-nitroaniline . This document provides a comprehensive overview of the chemical properties and available data for the two most closely related structural analogs: 4-Bromo-3-fluoro-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline . The information presented herein is intended to serve as a foundational resource for research and development activities.

Closely Related Analog: 4-Bromo-3-fluoro-2-nitroaniline

This compound is a key structural analog, differing only by the absence of an N-methyl group. Its properties provide a strong inferential basis for predicting the behavior of the target molecule.

Chemical Properties

The known physicochemical properties of 4-Bromo-3-fluoro-2-nitroaniline are summarized below.

| Property | Value |

| CAS Number | 886762-75-0 |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| Melting Point | >110 °C |

| Appearance | Solid-Powder |

| Purity | 97% |

| Storage Conditions | Store at 2-8°C |

| IUPAC Name | 4-bromo-3-fluoro-2-nitroaniline |

| InChI Key | DTMANVRIDHGRKN-UHFFFAOYSA-N |

| Synonym | 6-Amino-3-bromo-2-fluoronitrobenzene |

Synthetic Considerations

Caption: A generalized workflow for the synthesis and analysis of a nitroaniline derivative.

Closely Related Analog: 4-Bromo-3-fluoro-2-methylaniline

This analog features a methyl group at the 2-position instead of a nitro group and lacks the N-methyl substituent. It is noted as a useful intermediate in pharmaceutical and organic synthesis.[1]

Chemical Properties

The table below summarizes the key chemical properties of 4-Bromo-3-fluoro-2-methylaniline.

| Property | Value |

| CAS Number | 127408-03-1[2] |

| Molecular Formula | C₇H₇BrFN[2] |

| Molecular Weight | 204.04 g/mol [2] |

| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg |

| Flash Point | 101.7 ± 25.9 °C |

| Appearance | Solid |

| Purity | 98% |

| Storage Conditions | 4°C, protect from light |

| IUPAC Name | 4-bromo-3-fluoro-2-methylaniline[2] |

| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 26 Ų[2] |

Synthetic Pathways and Logical Relationships

The synthesis of substituted anilines often involves a multi-step process. For a molecule such as 4-Bromo-3-fluoro-2-methylaniline, the synthetic strategy would likely involve the sequential introduction of the bromo, fluoro, and methyl substituents onto an aniline core, or the modification of a pre-functionalized benzene ring followed by amination or reduction of a nitro group. The logical progression of such a synthesis is outlined below.

Caption: A diagram illustrating the logical steps in a potential multi-step synthesis.

Conclusion and Future Outlook

The absence of data for this compound highlights an opportunity for novel research. The synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry and materials science. The data presented for the close analogs, 4-Bromo-3-fluoro-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline, provide a critical starting point for the design of synthetic routes and for the prediction of the physicochemical and biological properties of this new chemical entity. It is recommended that any future work on the target compound begin with a thorough investigation of the synthetic methodologies applicable to its structural analogs.

References

In-Depth Technical Guide: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 886762-75-0)

Disclaimer: An extensive search of public scientific literature, patents, and databases reveals a significant lack of in-depth technical information for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. The available data is primarily limited to information from chemical suppliers. Consequently, this guide provides the basic available information and outlines general synthetic strategies for related compounds, as specific experimental protocols, signaling pathways, and detailed mechanistic studies for this particular molecule are not publicly documented.

Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure incorporates a bromo, fluoro, methylamino, and nitro group on a benzene ring. Such polysubstituted nitroaromatics are often explored as intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1] The specific substitution pattern can significantly influence the molecule's chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 886762-75-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₆BrFN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 249.04 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | |

| SMILES | CNC1=C(C=C(Br)C=C1F)--INVALID-LINK--[O-] | |

| InChI Key | Not available | |

| Purity | Typically ≥98% | --INVALID-LINK-- |

| Appearance | Solid (inferred from related compounds) | |

| Storage | Store at 4°C, protect from light | --INVALID-LINK-- |

Note: Some data, such as molecular formula and weight, are calculated based on the structure as specific experimental values are not widely published.

Potential Synthesis and Experimental Protocols

No specific, validated synthesis protocol for this compound has been found in the public domain. However, based on general organic chemistry principles and published methods for structurally similar compounds, a plausible synthetic route can be proposed. The synthesis of substituted N-methyl-2-nitroanilines often involves a multi-step process.

A general approach could involve the N-methylation of a corresponding aniline precursor. For instance, a common method for synthesizing N-substituted-2-nitroanilines involves the reaction of a 2-chloronitrobenzene derivative with a primary amine.[2] Another approach is the direct nitration of a substituted aniline, although controlling the regioselectivity can be challenging.[3][4]

Hypothetical Experimental Protocol (General Example for N-methylation):

This protocol is a generalized example for the synthesis of an N-methyl nitroaniline and has not been validated for the specific target compound. It is based on a patent for the preparation of N-methyl paranitroaniline.[5]

-

Formylation of Precursor: The starting aniline (4-Bromo-3-fluoro-2-nitroaniline) is reacted with formic acid to produce the N-formyl intermediate. This step protects the amine functionality.

-

Methylation: The N-formyl intermediate is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). A base, such as potassium tert-butoxide, is added, followed by a methylating agent like methyl iodide (CH₃I). The reaction is typically stirred at room temperature for several hours.[5]

-

Work-up and Isolation: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then poured into water, causing the methylated product to precipitate. The solid is collected by filtration.

-

Hydrolysis (if formylated): The N-methyl-N-formyl product is then hydrolyzed, typically using an acid or base, to remove the formyl group and yield the final N-methyl aniline product.

-

Purification: The crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the high-purity final compound.[5]

Diagram of a General Synthetic Workflow:

General workflow for a multi-step synthesis.

Applications and Research Interest

While specific applications for this compound are not documented, its structural motifs are common in several areas of research and development:

-

Pharmaceutical Intermediates: Substituted anilines and nitroaromatics are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine and bromine atoms can modulate properties like metabolic stability, binding affinity, and lipophilicity.[1]

-

Dye and Pigment Chemistry: Nitroanilines are precursors to a wide range of azo dyes.[6]

-

Materials Science: Such compounds may be used in the development of functional materials where their electronic and optical properties can be tuned by the specific substitution pattern.[1]

Safety and Handling

No specific safety data sheet (MSDS) for this compound is publicly available. However, based on structurally related compounds such as 4-Bromo-N-methyl-2-nitroaniline and 4-Bromo-3-fluoro-2-methylaniline, the following hazards are likely and standard precautions should be taken[7][8]:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]

-

May cause an allergic skin reaction. [8]

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways modulated by or the biological activity of this compound. Research into the biological effects of this specific compound does not appear to have been published.

Diagram of Logical Relationship for Further Research:

A logical workflow for future research on this compound.

Conclusion

This compound (CAS 886762-75-0) is a chemical compound with limited publicly available information. While its structure suggests potential utility as an intermediate in various chemical industries, a lack of published research means that its properties, synthesis, and biological activity are not well-characterized. Further research would be required to establish detailed experimental protocols and to explore its potential applications. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.

References

- 1. 886762-75-0 | 4-Bromo-3-Fluoro-2-Nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 6. azom.com [azom.com]

- 7. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 258042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on 4-Bromo-3-fluoro-N-methyl-2-nitroaniline: Data Scarcity and Analysis of Related Compounds

A comprehensive search for the chemical compound with the IUPAC name 4-Bromo-3-fluoro-N-methyl-2-nitroaniline has revealed a significant lack of available scientific literature, experimental data, and established biological activity. This suggests that the compound is not a widely studied molecule, and as such, a detailed technical guide on its specific properties and interactions cannot be compiled at this time.

While information on the exact requested compound is unavailable, analysis of structurally similar molecules can provide some insight into its potential chemical characteristics and reactivity. The following sections detail the available information on related compounds, which may serve as a preliminary reference for researchers and drug development professionals.

Analysis of Structurally Related Compounds

The search results provided information on several related aniline derivatives, including:

-

4-Bromo-3-fluoro-2-methylaniline

-

4-Bromo-N-methyl-2-nitroaniline

-

4-Bromo-2-nitroaniline

-

4-Bromo-3-fluoro-2-nitroaniline

These compounds share some structural motifs with the target molecule, such as the brominated and nitrated aniline core. Data on these molecules can offer clues regarding the potential physical properties and synthetic routes applicable to this compound.

Physicochemical Properties of Related Compounds

Quantitative data for a selection of related compounds is summarized below. These values are indicative and may differ for the target compound due to the specific combination of substituents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Not Available | 244.5 ± 35.0 | 127408-03-1[1][2] |

| 4-bromo-N-methyl-2-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 97.5-98 | 316.1 ± 32.0 | 53484-26-7[3] |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113 | 308.7 | 875-51-4[4][5] |

Potential Synthetic Pathways

While no specific synthesis protocol for this compound was found, established methods for the synthesis of related substituted anilines can be considered as a starting point for its preparation. A plausible synthetic approach could involve a multi-step process starting from a commercially available substituted aniline or benzene derivative.

A generalized workflow for the synthesis of a polysubstituted aniline, based on common organic chemistry reactions, is depicted below. This is a hypothetical pathway and would require experimental validation and optimization.

Caption: A potential multi-step synthesis for this compound.

Biological Activity and Drug Development Context

There is no available information on the biological activity or potential applications in drug development for this compound. However, substituted anilines are a common scaffold in medicinal chemistry. For instance, some nitro-containing aromatic compounds have been investigated for their antimicrobial or other therapeutic properties.[6] Any future research on the target compound would need to begin with in vitro screening to determine its biological activity profile.

Conclusion

The requested in-depth technical guide on this compound cannot be provided due to a lack of available data. The information presented here on related compounds offers a starting point for researchers interested in the synthesis and characterization of this novel chemical entity. Further experimental work would be required to determine its physicochemical properties, biological activity, and potential applications.

References

- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 3. 4-bromo-N-methyl-2-nitroaniline CAS#: 53484-26-7 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

An In-depth Technical Guide to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data, this guide focuses on the known properties and provides a logical synthetic approach based on available chemical literature.

Chemical Identity and Physical Properties

This compound is a halogenated and nitrated aromatic amine. Its structure incorporates several functional groups that are valuable in the design of bioactive molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886762-75-0 | Internal Database |

| Molecular Formula | C₇H₆BrFN₂O₂ | Internal Database |

| Molecular Weight | 249.04 g/mol | [1] |

| Appearance | Solid powder | Internal Database |

| Melting Point | >110 °C | Internal Database |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Spectroscopic Data

Proposed Synthesis Pathway

While a specific experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and related transformations found in patent literature. A potential two-step synthesis is outlined below, starting from the commercially available 4-Bromo-3-fluoro-2-nitroaniline.

Step 1: N-Methylation of 4-Bromo-3-fluoro-2-nitroaniline

The introduction of a methyl group onto the aniline nitrogen can be achieved through various methylation reactions. A common method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow for N-Methylation:

Caption: A generalized workflow for the N-methylation step.

Logical Relationship for Reagent Selection in N-Methylation:

Caption: Key reagent considerations for the N-methylation reaction.

Potential Applications in Drug Development

While specific biological activities of this compound are not yet reported, its structural motifs are present in various pharmacologically active compounds. The nitroaniline core is a known pharmacophore, and the presence of bromine and fluorine allows for the modulation of electronic properties and metabolic stability, which are critical in drug design.

Potential Signaling Pathway Involvement:

Given its structure, this compound could potentially be explored as an intermediate in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer or inflammation. The aniline moiety provides a handle for further chemical modifications to target specific protein kinases or other enzymes.

Caption: A hypothetical synthetic pathway towards a kinase inhibitor.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for use as a building block in the synthesis of more complex molecules for drug discovery and development. This guide provides the currently available information and outlines a logical path for its synthesis and potential application. Further research is required to fully characterize its physical, chemical, and biological properties.

References

4-Bromo-3-fluoro-N-methyl-2-nitroaniline molecular weight

An In-depth Technical Guide on the Molecular Weight of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the molecular weight of the chemical compound this compound. The determination of an accurate molecular weight is a foundational step in chemical research and drug development, essential for stoichiometric calculations, analytical characterization, and ensuring the purity of synthesized compounds.

Chemical Identity and Molecular Formula

This compound is a substituted aniline derivative. Its structure consists of a benzene ring functionalized with four different groups: a bromo group, a fluoro group, a methylamino group, and a nitro group. The systematic name defines the precise location of each substituent, which is crucial for determining its exact elemental composition.

Based on its nomenclature, the molecular formula is derived as C₇H₆BrFN₂O₂ .

Calculation of Molecular Weight

The molecular weight (MW) of a compound is calculated by summing the atomic weights of its constituent atoms. The calculation relies on the molecular formula and the standard atomic weights of each element, which represent a weighted average of the masses of their naturally occurring isotopes.

Experimental Protocol: Molecular Weight Determination from Formula

The standard method for calculating the molecular weight from a known chemical formula is as follows:

-

Identify the Molecular Formula: Determine the exact number of atoms of each element in the molecule. For this compound, the formula is C₇H₆BrFN₂O₂.

-

Obtain Standard Atomic Weights: Use the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Fluorine (F): 18.998 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

-

Calculate Total Mass for Each Element: Multiply the number of atoms of each element by its atomic weight.

-

Sum the Masses: Add the total masses of all elements to arrive at the final molecular weight of the compound. The unit is typically expressed in grams per mole ( g/mol ).

Data Presentation: Elemental Composition and Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₇H₆BrFN₂O₂ | 19 | 249.039 |

The calculated molecular weight for this compound is 249.04 g/mol .

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight from the compound's elemental composition is illustrated in the diagram below.

Caption: Workflow for calculating molecular weight.

Technical Guide: Physicochemical Properties and Synthetic Pathway of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, and a detailed plausible synthetic route for 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Physicochemical Data

The accurate determination of physical constants is a critical first step in the characterization of a novel chemical entity. The melting point, in particular, serves as a crucial indicator of purity.

| Property | Value | Source |

| Melting Point | 138-140 °C | Chemical Supplier Data |

| Melting Point | >110 °C | Chemical Supplier Data |

| Molecular Formula | C₇H₆BrFN₂O₂ | N/A |

| Molecular Weight | 249.04 g/mol | N/A |

| CAS Number | 886762-75-0 | N/A |

Plausible Synthetic Pathway

Caption: Plausible multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These are based on established procedures for similar transformations and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of N-(3-fluorophenyl)acetamide (Acetylation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield N-(3-fluorophenyl)acetamide.

Step 2: Synthesis of N-(3-fluoro-2-nitrophenyl)acetamide (Nitration)

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve N-(3-fluorophenyl)acetamide in concentrated sulfuric acid.

-

Reagent Addition: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction Conditions: Stir the mixture at 0-5 °C for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and recrystallize from ethanol to obtain N-(3-fluoro-2-nitrophenyl)acetamide.

Step 3: Synthesis of N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide (Bromination)

-

Reaction Setup: Dissolve N-(3-fluoro-2-nitrophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a solution of sodium thiosulfate.

-

Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of N-(4-bromo-3-fluoro-2-nitrophenyl)-N-methylacetamide (N-Methylation)

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve N-(4-bromo-3-fluoro-2-nitrophenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF).

-

Reagent Addition: Add a strong base, such as sodium hydride, portion-wise at 0 °C. Following this, add methyl iodide dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Step 5: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve N-(4-bromo-3-fluoro-2-nitrophenyl)-N-methylacetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Melting Point Determination Protocol

The melting point of the final, purified product should be determined using a calibrated melting point apparatus.

Caption: Standard workflow for determining the melting point of a solid organic compound.

This technical guide provides a foundational understanding of the key physicochemical properties and a viable synthetic approach for this compound. The provided protocols are intended as a starting point for laboratory synthesis and will likely require optimization for yield and purity.

Technical Guide: Solubility Profile of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the methodologies for determining the solubility of the organic compound 4-Bromo-3-fluoro-N-methyl-2-nitroaniline. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide focuses on the experimental protocols and theoretical considerations for its solubility determination.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, a substituted aniline, possesses structural motifs common in medicinal chemistry, making its solubility characteristics of significant interest in drug discovery and development. Aromatic nitro compounds are generally characterized by low aqueous solubility due to their hydrophobicity, while their solubility in organic solvents is typically higher.[1][2][3][4] The presence of polar functional groups such as the nitro and amino groups, alongside halogen substituents, suggests a complex interplay of factors governing its solubility profile.

Understanding the solubility of this compound in various solvents and pH conditions is essential for:

-

Early-stage drug discovery and lead optimization.

-

Development of suitable formulations for in vitro and in vivo studies.

-

Predicting oral absorption and bioavailability.

This guide outlines the standard experimental procedures for determining both kinetic and thermodynamic solubility, providing researchers with the necessary framework to generate reliable and reproducible data.

Predicted Solubility and Influencing Factors

While specific experimental data is unavailable, the solubility of this compound can be qualitatively predicted based on its structural features and the principles of "like dissolves like."[5][6]

-

Aqueous Solubility: Expected to be low. The hydrophobic nature of the brominated and fluorinated phenyl ring is the dominant contributor to poor water solubility.[1][7]

-

Organic Solvent Solubility: Expected to be significantly higher in polar aprotic solvents (e.g., DMSO, DMF, acetone) and to some extent in polar protic solvents (e.g., ethanol, methanol).[1]

-

pH-Dependent Solubility: The presence of the N-methylamino group suggests that the compound's aqueous solubility may increase in acidic conditions due to the formation of a more soluble salt.[7]

The following diagram illustrates the key factors that can influence the solubility of an organic compound like this compound.

Caption: Key intrinsic and extrinsic factors determining the solubility of a compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the public domain, the following table outlines the format in which such data should be presented upon experimental determination. This structure allows for easy comparison of solubility across different conditions.

| Solvent System | Temperature (°C) | Solubility Type | Method | Solubility (µg/mL or µM) | Notes |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | Shake-Flask | Data to be determined | Mimics physiological pH |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Thermodynamic | Shake-Flask | Data to be determined | Physiological temperature |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | Shake-Flask | Data to be determined | Predicts solubility in the stomach |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | Shake-Flask | Data to be determined | Predicts solubility in the intestine |

| Water | 25 | Thermodynamic | Shake-Flask | Data to be determined | Baseline aqueous solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | - | - | Expected to be high | Common solvent for stock solutions |

| Ethanol | 25 | - | - | Data to be determined | Common co-solvent in formulations |

Experimental Protocols

The "shake-flask" method is a widely accepted and robust technique for determining both kinetic and thermodynamic solubility.[8][9][10]

Thermodynamic Solubility Protocol

Thermodynamic solubility is the equilibrium solubility of a compound, which is critical for formulation development.[11][12]

Objective: To determine the equilibrium concentration of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, water)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[10]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8][10]

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to separate the saturated supernatant from the excess solid.[10]

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

Kinetic Solubility Protocol

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when added to an aqueous buffer. It is often used in early drug discovery for high-throughput screening.[8][12][13]

Objective: To determine the kinetic solubility of this compound from a DMSO stock solution.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM).[9]

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplate.

-

Plate shaker.

-

Plate reader (nephelometry or UV-Vis) or HPLC/LC-MS.

Procedure:

-

Prepare serial dilutions of the DMSO stock solution.

-

Add a small volume of each dilution to the wells of a microplate containing the aqueous buffer. The final DMSO concentration should be low (typically 1-2%).

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.[8][9]

-

Measure the amount of precipitate formed using nephelometry (light scattering) or determine the concentration of the compound remaining in solution after filtration or centrifugation.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is not currently available, this technical guide provides the essential theoretical background and detailed experimental protocols for its determination. The shake-flask method remains the gold standard for generating accurate and reliable solubility data. Researchers and scientists in drug development are encouraged to utilize these methodologies to establish a comprehensive solubility profile for this compound, which will be invaluable for its progression through the drug discovery pipeline. The structural characteristics of this compound suggest that it is likely to have low aqueous solubility and higher solubility in organic solvents, a hypothesis that can be confirmed through the experimental procedures outlined herein.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. api.samdc.edu.in [api.samdc.edu.in]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. conceptlifesciences.com [conceptlifesciences.com]

An In-depth Technical Guide to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is a halogenated and nitrated aromatic amine. Its structure suggests potential applications in medicinal chemistry and materials science, drawing from the established bioactivities of related nitroaromatic and bromo-fluoro compounds.[1][2][3] The presence of a nitro group, a common pharmacophore, often imparts antimicrobial or anticancer properties, while the bromo-fluoro substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] This document serves as a technical resource, consolidating available data on closely related analogs to guide future research and development involving this compound.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of this compound, a comparative analysis of its structural analogs is presented below. These compounds share key functional groups and substitution patterns, providing a basis for predicting the behavior of the target molecule.

Table 1: Physicochemical Data of Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | C₇H₇BrFN | 204.04 | 244.5 ± 35.0[6] | Not available |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | Not available | 110-113 |

| 4-Fluoro-N-methyl-3-nitroaniline | Not available | C₇H₇FN₂O₂ | 170.14 | Not available | Not available |

| 4-Bromo-3-fluoroaniline | 656-65-5 | C₆H₅BrFN | 190.01 | Not available | Not available |

| 4-Bromo-2-methyl-3-nitroaniline | 414868-82-9 | C₇H₇BrN₂O₂ | 231.05 | Not available | Not available |

Table 2: Computed Properties of Analogs

| Compound Name | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 4-Bromo-3-fluoro-2-methylaniline | 2.4[7] | 1 | 2 |

| 4-Bromo-2-nitroaniline | 1.9[8] | 2 | 3 |

| 4-Bromo-2-methyl-3-nitroaniline | 2.1[9] | 2 | 3 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised from commercially available starting materials, drawing upon established methodologies for nitration and N-methylation of anilines. A potential starting material is 4-bromo-3-fluoroaniline.

Proposed Experimental Protocol:

Step 1: Nitration of 4-Bromo-3-fluoroaniline to yield 4-Bromo-3-fluoro-2-nitroaniline

This step is based on standard aromatic nitration procedures.

-

To a stirred solution of 4-bromo-3-fluoroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-methylation of 4-Bromo-3-fluoro-2-nitroaniline to yield this compound

This step is adapted from a patented procedure for the methylation of a similar compound, 4-fluoro-3-nitroaniline.[10]

-

In a reaction vessel, 4-Bromo-3-fluoro-2-nitroaniline is dissolved in concentrated sulfuric acid (60-98% mass concentration).[10]

-

Formaldehyde, as the methylating agent, is added to the solution.[10] The reaction is maintained at a temperature between 20-60 °C.[10]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is carefully added dropwise to a mixed solution of ammonium hydroxide (10-28% mass concentration) and an organic solvent for neutralization.[10]

-

The resulting crude product is isolated by filtration or liquid-liquid extraction and concentrated.[10]

-

The crude this compound is then purified by crystallization from a suitable solvent (e.g., methanol) and dried.[10]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for this compound, the bioactivity of related compounds provides a basis for predicting its potential applications.

Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[5]

The presence of bromine and fluorine atoms can enhance the therapeutic potential of a molecule. Halogenation can increase lipophilicity, facilitating passage through cell membranes, and can also lead to stronger interactions with biological targets.[3] Bromo-substituted compounds, in particular, have shown significant antimicrobial activity.[2]

Given these characteristics, this compound could be a candidate for investigation as a novel antimicrobial or anticancer agent. Further research into its biological effects is warranted.

Spectroscopic Data of a Key Analog: 4-Bromo-2-nitroaniline

For the purpose of characterization, the known spectroscopic data of the closely related compound, 4-Bromo-2-nitroaniline, is provided as a reference.

Table 3: Spectroscopic Data for 4-Bromo-2-nitroaniline

| Technique | Key Signals/Features |

| ¹H NMR | Signals corresponding to the aromatic protons can be expected in the aromatic region of the spectrum. The presence of the amine group will also give a characteristic signal.[11] |

| ¹³C NMR | Characteristic peaks for the carbon atoms of the benzene ring, with shifts influenced by the bromo, nitro, and amino substituents.[8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, N-O stretching of the nitro group, and C-Br stretching.[12] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.[8] |

Conclusion

This compound represents an unexplored chemical entity with potential applications in drug discovery and development. This technical guide, by consolidating and extrapolating data from structurally similar compounds, provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this novel molecule. The proposed synthetic pathway offers a viable starting point for its preparation, and the analysis of its structural features suggests that it may exhibit interesting biological properties worthy of further investigation.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]

- 7. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 22712339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 11. Solved Interpret the 1H-NMR spectrum of | Chegg.com [chegg.com]

- 12. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]

The Discovery of Substituted Nitroaniline Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroaniline compounds represent a versatile class of molecules that have garnered significant attention in the fields of medicinal chemistry and materials science. Characterized by a nitro group and an amino group attached to a benzene ring, with various substituents, these compounds serve as crucial intermediates in the synthesis of dyes, pigments, and agrochemicals.[1] More importantly, they have emerged as a promising scaffold for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2][3]

The biological activity of substituted nitroanilines is often attributed to the electrochemical properties of the nitro group. This electron-withdrawing group can be bioreduced in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to form highly reactive cytotoxic species.[4][5] This mechanism of action forms the basis for their selective toxicity towards target cells while sparing normal tissues. This technical guide provides a comprehensive overview of the discovery of substituted nitroaniline compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various substituted nitroaniline compounds, facilitating a comparative analysis of their potency.

Anticancer Activity of Substituted Nitroaniline Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-phenyl-2,4,6-trinitroaniline | Hep3B | ~Cisplatin | [2] |

| 2 | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | < Cisplatin | [2] |

| 3 | N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | ~Cisplatin | [2] |

| 4 | 4-Anilinoquinazoline derivative 9a | Various | 0.025 - 0.682 | [6] |

| 5 | 2-Substituted aniline pyrimidine 18c | HepG2, MDA-MB-231, HCT116 | 18.5 nM (Mer), 33.6 nM (c-Met) | [7] |

| 6 | 4-Anilinoquinazoline derivative 8a | A431 | 2.62 | |

| 7 | 9-Acridinyl amino acid derivative 8 | A549 | ~6 | [8] |

| 8 | 9-Acridinyl amino acid derivative 9 | A549 | ~6 | [8] |

Antimicrobial Activity of Substituted Nitroaniline Derivatives

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 9 | 2-(4-antipyrine azo)-4-nitroaniline-metal complexes | Staphylococcus aureus, Escherichia coli | Good activity | [9] |

| 10 | 2-Methyl-5-nitroaniline derivatives | Bacillus cereus, E. coli, P. aeruginosa, S. aureus | Not specified | [3] |

| 11 | Nitroimidazole derivative | Gram-positive and Gram-negative bacteria | Moderate activity | [10] |

| 12 | Acetyl vanillin Schiff bases | Escherichia coli | Significant activity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted nitroaniline compounds.

Synthesis of N-Substituted-2-nitroanilines

This protocol is adapted from a procedure for the synthesis of N-substituted-2-nitroanilines via nucleophilic aromatic substitution.

Materials:

-

2-Chloronitrobenzene

-

Substituted amine/aniline

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-chloronitrobenzene (1 equivalent) in a dry solvent, add the substituted amine or aniline (1.1 equivalents).

-

Add DBU (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-substituted-2-nitroaniline.

Antiproliferative Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted nitroaniline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted nitroaniline compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing using Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Substituted nitroaniline compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the substituted nitroaniline compounds in MHB in the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted nitroaniline compounds are mediated through various cellular mechanisms and signaling pathways.

Antimicrobial Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds, including substituted nitroanilines, is dependent on the enzymatic reduction of the nitro group within the microbial cell. This process, known as reductive bioactivation, is particularly effective in anaerobic or microaerophilic environments.[4][5]

Anticancer Mechanism of Action: A Multifaceted Approach

The anticancer activity of substituted nitroanilines is more complex and can involve multiple mechanisms. Some derivatives have been shown to act as alkylating agents, directly damaging DNA.[2] Others are believed to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. Furthermore, specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, have been identified as potential targets.[12][13]

A key signaling pathway implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR pathway.[12][13] Some substituted nitroaniline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.

Conclusion

Substituted nitroaniline compounds represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. Their synthesis is often straightforward, and their biological activities are potent and varied. The unique mechanism of reductive bioactivation provides a basis for selective toxicity against cancer cells and microbial pathogens. Further research into the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the design and discovery of next-generation drugs based on this versatile chemical scaffold. Molecular docking studies can further aid in the rational design of more potent and selective inhibitors.[1][14] The continued exploration of substituted nitroanilines holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jag.journalagent.com [jag.journalagent.com]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Indispensable Role of Bromine in the Functionalization of Anilines: A Technical Guide for Advancing Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of bromine in the chemistry of functional anilines. Brominated anilines are pivotal building blocks in organic synthesis, offering a versatile platform for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the aniline scaffold profoundly influences its reactivity, providing a strategic handle for a myriad of chemical transformations. This document provides an in-depth exploration of the synthesis, reactivity, and application of brominated anilines, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

The Strategic Importance of Bromine in Anilines

The presence of a bromine atom on an aniline ring serves several key purposes in synthetic chemistry. Primarily, it acts as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This reactivity is the cornerstone of modern drug discovery, allowing for the modular assembly of complex molecular architectures.

Furthermore, the electronic properties of bromine can influence the reactivity of the aniline ring itself. As a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution, it can be used to control the regioselectivity of subsequent functionalization steps. In contrast, recent advances in catalysis have enabled meta-selective C-H bromination, providing access to previously challenging substitution patterns.[1][2] The bromine atom's steric bulk can also play a role in directing the conformation of molecules, which is a critical aspect in the design of biologically active compounds.

Synthesis of Functional Brominated Anilines

The preparation of brominated anilines can be achieved through various methods, with the choice of strategy depending on the desired regioselectivity and the nature of the substituents on the aniline starting material.

Regioselective Bromination

Controlling the position of bromination on the aniline ring is crucial for its subsequent use in synthesis. Several methods have been developed to achieve high regioselectivity.

-

Para-Bromination: A common strategy for the synthesis of 4-bromoaniline involves the protection of the amino group as an acetanilide. This attenuates the activating effect of the amine and sterically hinders the ortho positions, leading to preferential bromination at the para position. The protecting group can then be removed by hydrolysis.[3] Alternatively, direct para-bromination of unprotected anilines can be achieved with high yields using copper(II) bromide in ionic liquids.[4][5]

-

Ortho-Bromination: While less common due to steric hindrance, ortho-bromination can be achieved under specific conditions. For instance, the reaction of aniline with bromine in acetic acid can yield 2-bromoaniline, although mixtures with the para-isomer are often obtained.[3]

-

Poly-Bromination: In the absence of a protecting group, the strong activating nature of the amino group can lead to the formation of polybrominated products. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[6][7]

A summary of yields for various regioselective bromination reactions of substituted anilines is presented in Table 1.

| Starting Aniline | Brominating Agent/Catalyst | Position of Bromination | Yield (%) | Reference |

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-bromo | 94 | [8] |

| Aniline | n-BuLi, Me₃SnCl, then Br₂ | para | 76 | [9] |

| Aniline Carbamate | Pd(OAc)₂, N-Tf-β-Ala-OH, NBP | meta | 85 | [10] |

| 2-Methylaniline | CuBr₂ in [HMIM]Br | 4-bromo | 95 | [11] |

| 3-Methoxyaniline | CuBr₂ in [HMIM]Br | 4-bromo | 95 | [11] |

| 2-Fluoroaniline | CuBr₂ in [HMIM]Br | 4-bromo | 91 | [11] |

Table 1: Representative Yields for Regioselective Bromination of Anilines. NBP: N-bromophthalimide, [HMIM]Br: 1-hexyl-3-methylimidazolium bromide.

Key Reactions and Applications in Drug Development

The true synthetic utility of brominated anilines is realized in their subsequent transformations, particularly in the construction of pharmacologically relevant scaffolds.

Cross-Coupling Reactions: The Gateway to Molecular Diversity

Brominated anilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoaniline and an organoboron reagent. It is widely used to synthesize biaryl compounds, which are prevalent in many drug molecules.[5] The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions.[5]

-

Heck Reaction: The Heck reaction couples the bromoaniline with an alkene to form a substituted alkene.[4][8] This reaction is a powerful tool for the synthesis of complex olefinic compounds.[4][8]

-

Other Cross-Coupling Reactions: Bromoanilines also participate in other important cross-coupling reactions, including the Sonogashira coupling (with a terminal alkyne), Buchwald-Hartwig amination (with an amine), and Stille coupling (with an organotin reagent).

The versatility of these reactions allows for the rapid generation of libraries of diverse compounds for biological screening.

Applications in the Synthesis of Kinase Inhibitors

A significant application of brominated anilines in drug discovery is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The bromoaniline moiety often serves as a key building block that can be elaborated into a molecule that binds to the ATP-binding site of a target kinase.

For example, 4-bromoaniline is a precursor in the synthesis of various compounds targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often dysregulated in cancer. The bromoaniline can be functionalized through cross-coupling reactions to introduce moieties that interact with specific residues in the kinase domain, leading to potent and selective inhibition.

Quantitative Data on Brominated Anilines

A summary of key physical and spectroscopic data for representative bromoanilines is provided in the tables below for easy comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromoaniline | C₆H₆BrN | 172.03 | 32 | 229 |

| 3-Bromoaniline | C₆H₆BrN | 172.03 | 18 | 251 |

| 4-Bromoaniline | C₆H₆BrN | 172.03 | 63-66 | 230 |

| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 122 | 300 |

Table 2: Physical Properties of Selected Bromoanilines.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Bromoaniline | 7.23 (d, 2H), 6.55 (d, 2H), 3.65 (s, 2H) | 145.6, 132.2, 116.6, 109.9 | 3470, 3380, 1610, 1490, 820 |

Table 3: Spectroscopic Data for 4-Bromoaniline. [4][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and functionalization of brominated anilines.

Synthesis of 4-Bromoaniline via Acetylation-Bromination-Hydrolysis

This three-step procedure is a classic and reliable method for the preparation of 4-bromoaniline.

Step 1: Synthesis of Acetanilide from Aniline

-

In a 250 mL Erlenmeyer flask, add 10 mL of aniline and 200 mL of distilled water.

-

Add 12 mL of acetic anhydride to the flask.

-

Stir the mixture vigorously for 15 minutes.

-

Cool the mixture in an ice bath to induce crystallization of the acetanilide.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide

-

Dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

-

In a separate flask, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with constant stirring.

-

Stir the reaction mixture for 20 minutes at room temperature.

-

Pour the reaction mixture into 200 mL of cold water.

-

Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

-

Place the crude 4-bromoacetanilide in a 100 mL round-bottom flask.

-

Add 20 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture under reflux for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Slowly add 10% aqueous sodium hydroxide solution until the solution is basic to litmus paper.

-

Collect the precipitated 4-bromoaniline by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol/water to obtain pure 4-bromoaniline.

General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline

This protocol provides a general framework for the palladium-catalyzed cross-coupling of a bromoaniline with a boronic acid.

-

To an oven-dried Schlenk tube, add the bromoaniline (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL).

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Mechanistic Insights and Visualizations

Understanding the mechanisms of the reactions involving brominated anilines is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of key transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. sctunisie.org [sctunisie.org]

- 8. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dovepress.com [dovepress.com]

- 12. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 13. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to Fluorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorinated nitroaromatic compounds, covering their synthesis, physicochemical properties, reactivity, and applications, with a particular focus on their relevance in drug discovery and development.

Introduction

Fluorinated nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one fluorine atom and one nitro group attached to an aromatic ring. The strong electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic system, rendering these compounds highly versatile intermediates in organic synthesis and valuable scaffolds in medicinal chemistry.[1] The introduction of fluorine can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, while the nitro group serves as a synthetic handle for a variety of chemical transformations, most notably its reduction to an amino group.[2][3]

Synthesis of Fluorinated Nitroaromatic Compounds

The synthesis of fluorinated nitroaromatic compounds can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common method for introducing a fluorine atom is through the nucleophilic aromatic substitution of a leaving group, such as a nitro group or a halogen, by a fluoride ion. The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, for the reaction to proceed efficiently.

Table 1: Synthesis of Fluorinated Nitroaromatic Compounds via SNAr and Other Methods

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,4-Dichloronitrobenzene | KF, Sulpholane, 240°C, 24h | 3-Chloro-4-fluoronitrobenzene | 68.8 | [4] |

| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%), 0°C, 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90 | [5] |

| Benzene | HNO₃, H₂SO₄, 50-60°C | Nitrobenzene | ~85 | [6] |

| 1,2-bis(3-nitrophenyl)disulfane | Direct Fluorination | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | N/A | [7] |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | N/A | [7] |

| 2-Bromo-2-fluorostyrenes | Fe(NO₃)₃·9H₂O | 2-Fluoro-2-nitrostyrenes | up to 92 | [8] |

Electrophilic Nitration

Direct nitration of a fluorinated aromatic precursor is another straightforward approach. The regioselectivity of the nitration is governed by the directing effects of the fluorine atom and other substituents on the ring.

Experimental Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

The following protocol is adapted from the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[5]

Materials:

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric acid (64-66%)

-

Ice water

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Cool a stirred solution of nitric acid (143 mL) to 0°C in a reaction flask.

-

Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) to the nitric acid solution.

-

Maintain the temperature at 0°C and continue stirring for 10 minutes.

-

Pour the reaction mixture onto ice water (600 mL) and stir for an additional 30 minutes to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.

Physicochemical Properties

The interplay between the electronegative fluorine atom and the electron-withdrawing nitro group imparts unique physicochemical properties to these compounds.

Table 2: Physicochemical Properties of Selected Fluorinated Nitroaromatic Compounds

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | logP | Reference |

| 2-Fluoronitrobenzene | C₆H₄FNO₂ | -5.9 | 214.6 | 1.89 | PubChem |

| 3-Fluoronitrobenzene | C₆H₄FNO₂ | -5.9 | 208.4 | 1.89 | PubChem |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 21 | 205 | 1.8 | [9] |

Reactivity and Synthetic Applications

The primary reactivity of fluorinated nitroaromatic compounds is centered around the nitro group and the activated aromatic ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to fluorinated anilines. These anilines are crucial building blocks for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

As mentioned, the nitro group activates the ring for SNAr. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the aromatic core.

Biological Activity and Applications in Drug Development

The unique properties of fluorinated nitroaromatic compounds have made them attractive scaffolds in drug discovery. The presence of fluorine can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic profiles.[3][10]

Anticancer Activity

Several studies have explored the potential of fluorinated nitroaromatic derivatives as anticancer agents. Their mechanism of action can vary, with some compounds acting as inhibitors of key signaling pathways involved in cell proliferation and survival.

Table 3: Anticancer Activity of Selected Fluorinated Nitroaromatic Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 (a fluorinated aminophenylhydrazine derivative) | A549 (Lung Carcinoma) | 0.64 | [11] |

| Compound 1 (Oleoyl hybrid of a natural antioxidant) | HTB-26 (Breast Cancer) | 22.4 | [12] |

| Compound 2 (Oleoyl hybrid of a natural antioxidant) | HTB-26 (Breast Cancer) | 0.34 | [12] |

| Compound 7b (Nicotinonitrile derivative) | MCF-7 (Breast Cancer) | 3.58 | [3] |

| Compound 7b (Nicotinonitrile derivative) | PC-3 (Prostate Cancer) | 3.60 | [3] |

Monoamine Oxidase (MAO) Inhibition

Fluorinated compounds have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Table 4: MAO Inhibitory Activity of Selected Fluorinated Compounds

| Compound | Target | IC₅₀ (µM) | Reference |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | [14] |

| Compound S5 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | [15] |

| Compound S15 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 | [15] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a fluorinated nitroaromatic compound.

Signaling Pathway Inhibition

Fluorinated nitroaromatic compounds have been explored as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The diagram below depicts a simplified representation of this pathway and the potential point of inhibition by a hypothetical drug candidate.

Conclusion

Fluorinated nitroaromatic compounds represent a powerful and versatile class of molecules with significant applications in both industrial and medicinal chemistry. Their unique electronic properties, coupled with the synthetic flexibility offered by the nitro group, make them invaluable building blocks for the creation of novel chemical entities. As research continues to uncover the nuanced effects of fluorination on biological activity, it is anticipated that these compounds will play an increasingly important role in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [archive.hshsl.umaryland.edu]

- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 350-46-9 CAS MSDS (4-Fluoronitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 14. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction